molecular formula C17H14BrNO B032111 3-Benzyl-6-bromo-2-methoxyquinoline CAS No. 654655-69-3

3-Benzyl-6-bromo-2-methoxyquinoline

Katalognummer: B032111
CAS-Nummer: 654655-69-3
Molekulargewicht: 328.2 g/mol
InChI-Schlüssel: WMFHVNYOCKTDMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-6-bromo-2-methoxyquinoline is a sophisticated quinoline-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzyl group at the 3-position and a bromine atom at the 6-position, making it a versatile and valuable synthetic intermediate. The bromine substituent serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-benzyl-6-bromo-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFHVNYOCKTDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470319
Record name 3-Benzyl-6-bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654655-69-3
Record name 3-Benzyl-6-bromo-2-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654655-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyl-6-bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyl-6-bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-6-bromo-2-methoxyquinoline is a quinoline (B57606) derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of high-purity active pharmaceutical ingredients, most notably the diarylquinoline antimycobacterial drug, Bedaquiline.[1][2][][4] Bedaquiline is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB), making the study and synthesis of its precursors, such as this compound, a critical area of research.[2] This document provides a comprehensive overview of the chemical properties, synthesis, and applications of this key intermediate.

Chemical and Physical Properties

This compound is a white to off-white solid crystalline powder.[1][2][5] It is soluble in organic solvents like chloroform, methanol (B129727), and ethanol.[1][5] The following table summarizes its key chemical and physical properties.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₄BrNO[5][6][7]
Molecular Weight 328.20 g/mol [5][6][7]
CAS Number 654655-69-3[1][5][6]
Melting Point 82-83°C[1][2]
87-89°C[8]
148-150°C[5]
Boiling Point (Predicted) 420.5 ± 40.0 °C[1][2]
Density (Predicted) 1.388 ± 0.06 g/cm³[1]
pKa (Predicted) 2.45 ± 0.50[1][2]
Solubility Chloroform (Slightly), Methanol (Slightly)[1][2]
Appearance White to off-white solid/crystalline powder[1][5]

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860).[1][9]

Experimental Protocol

Materials:

  • 3-Benzyl-6-bromo-2-chloroquinoline

  • Anhydrous Methanol

  • Sodium Methoxide solution (prepared from sodium metal and anhydrous methanol) or commercial sodium methoxide

  • Dichloromethane (B109758)

  • Magnesium Sulfate (MgSO₄)

  • Ice water

Procedure:

  • In a reaction vessel, dissolve 3-benzyl-6-bromo-2-chloroquinoline (e.g., 21.5 g, 0.065 mol) in anhydrous methanol (e.g., 200 mL).[10]

  • To the stirred solution, add a solution of sodium methoxide in methanol (e.g., prepared from 12 g, 0.522 mol of sodium in 200 mL of anhydrous methanol).[10]

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) with continuous stirring.[1][10]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice water (e.g., 1000 mL).[10]

  • Extract the aqueous mixture with dichloromethane (e.g., 3 x 100 mL).[10]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[10]

  • Filter the drying agent and evaporate the solvent to yield the crude product as a brown solid.[10]

  • The crude product can be further purified by recrystallization from a suitable solvent such as anhydrous methanol or diethyl ether to obtain this compound as white, needle-like crystals.[1]

Synthesis Workflow

Synthesis_Workflow A 3-Benzyl-6-bromo- 2-chloroquinoline C Reaction Mixture A->C B Sodium Methoxide (in Methanol) B->C D Reflux (Overnight) C->D Heat E Work-up (Ice Water Quench, DCM Extraction) D->E F Drying & Evaporation E->F G Purification (Recrystallization) F->G H 3-Benzyl-6-bromo- 2-methoxyquinoline G->H

Caption: Synthetic workflow for this compound.

Role in Bedaquiline Synthesis

This compound is a pivotal intermediate in the multi-step synthesis of Bedaquiline. The structural features of this molecule are essential for the subsequent chemical transformations that lead to the final drug substance.

Bedaquiline Synthesis Pathway

Bedaquiline_Synthesis_Pathway cluster_0 Synthesis of Key Intermediate cluster_1 Further Transformations 3-Benzyl-6-bromo-\n2-chloroquinoline 3-Benzyl-6-bromo- 2-chloroquinoline 3-Benzyl-6-bromo-\n2-methoxyquinoline 3-Benzyl-6-bromo- 2-methoxyquinoline 3-Benzyl-6-bromo-\n2-chloroquinoline->3-Benzyl-6-bromo-\n2-methoxyquinoline  Sodium Methoxide, Methanol Other Reagents & Intermediates Other Reagents & Intermediates 3-Benzyl-6-bromo-\n2-methoxyquinoline->Other Reagents & Intermediates Bedaquiline Bedaquiline Other Reagents & Intermediates->Bedaquiline

Caption: Role of this compound in the Bedaquiline synthesis pathway.

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy, and mass spectrometry (MS).[10][11] Single-crystal X-ray diffraction has also been used to determine its precise three-dimensional structure.[10][11]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[5][8] It may also cause respiratory irritation (H335).[5][8] When handling this compound, appropriate personal protective equipment, such as gloves, protective clothing, and eye/face protection, should be worn.[8] It should be used in a well-ventilated area, and dust generation should be avoided.[8] Store the compound in a tightly sealed container in a cool, dry place, protected from moisture and light.[5]

Conclusion

This compound is a fundamentally important intermediate in pharmaceutical synthesis, particularly for the production of the anti-tuberculosis drug Bedaquiline. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and drug development professionals working in this area. The methodologies and data presented in this guide provide a solid foundation for the safe and efficient utilization of this compound in research and development.

References

An In-depth Technical Guide to 3-Benzyl-6-bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular structure, properties, synthesis, and applications of 3-Benzyl-6-bromo-2-methoxyquinoline, a key intermediate in pharmaceutical synthesis.

Molecular Structure and Identification

This compound is a heterocyclic aromatic compound. Its structure features a quinoline (B57606) core substituted with a methoxy (B1213986) group at the 2-position, a benzyl (B1604629) group at the 3-position, and a bromine atom at the 6-position. At room temperature, it typically presents as a white to off-white or pale yellow crystalline solid.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound
CAS Number 654655-69-3
Molecular Formula C₁₇H₁₄BrNO
Canonical SMILES COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3
InChI InChI=1S/C17H14BrNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3

| InChIKey | WMFHVNYOCKTDMX-UHFFFAOYSA-N | |

Physicochemical and Crystallographic Data

The physical and chemical properties of the compound are summarized below. This data is critical for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 328.21 g/mol
Appearance White to Off-White Solid
Melting Point 82-83 °C
Density (Predicted) 1.4 ± 0.1 g/cm³
pKa (Predicted) 2.45 ± 0.50
Topological Polar Surface Area (TPSA) 22.1 Ų
logP (Predicted) 5.1

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | |

Table 3: Single Crystal X-ray Diffraction Data

Parameter Value Source
COD Number 2022267
Space Group P 2₁ 2₁ 2₁
Cell Length a 4.3606 Å
Cell Length b 10.820 Å
Cell Length c 29.886 Å
Cell Angle α 90°
Cell Angle β 90°

| Cell Angle γ | 90° | |

Spectroscopic Characterization

The structure of this compound has been confirmed through various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

Note: While literature confirms that spectroscopic analyses were performed, specific peak data (chemical shifts, vibrational frequencies) are not available in the cited abstracts. Access to the full-text publications is required for this quantitative data.

Table 4: ¹H NMR Spectroscopic Data

Data Point Value

| Chemical Shifts (δ, ppm) | Data not publicly available in searched literature. |

Table 5: ¹³C NMR Spectroscopic Data

Data Point Value

| Chemical Shifts (δ, ppm) | Data not publicly available in searched literature. |

Table 6: FT-IR Spectroscopic Data

Data Point Value

| Vibrational Frequencies (cm⁻¹) | Data not publicly available in searched literature. |

Table 7: Mass Spectrometry Data

Data Point Value

| Mass-to-Charge Ratio (m/z) | Data not publicly available in searched literature. |

Experimental Protocol: Synthesis

The primary synthesis route for this compound involves a nucleophilic substitution reaction starting from 3-benzyl-6-bromo-2-chloroquinoline (B1442986).

Materials and Reagents
Step-by-Step Procedure
  • Preparation of Sodium Methoxide Solution: A solution of sodium methoxide is prepared by either dissolving commercial sodium methoxide in anhydrous methanol or by carefully reacting sodium metal (12 g, 0.522 mol) with anhydrous methanol (200 mL).

  • Reaction Setup: In a reaction vessel (e.g., a 1000 mL single-mouth bottle), add 3-benzyl-6-bromo-2-chloroquinoline (21.5 g, 0.065 mol) and anhydrous methanol (200 mL).

  • Addition of Base: Add the prepared sodium methoxide solution to the stirred suspension of the starting material.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it overnight with continuous stirring.

  • Work-up and Extraction: After cooling, pour the resulting brown solution into 1000 mL of ice water. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and evaporate the solvent to yield the crude product as a brown solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as anhydrous methanol, to yield the final product as white, needle-like crystals.

An In-depth Technical Guide to the Physical Properties of 3-Benzyl-6-bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Benzyl-6-bromo-2-methoxyquinoline, a key intermediate in the synthesis of the anti-tuberculosis drug, Bedaquiline.[1][2][3]

Core Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueCitations
Molecular Formula C₁₇H₁₄BrNO[4][5][6][7]
Molecular Weight 328.20 g/mol [3][4][8]
Appearance White to off-white solid[1][2][3]
Melting Point 82-89°C[1][2][3][4]
Boiling Point (Predicted) 420.5 ± 40.0 °C[1][2][3]
Density (Predicted) 1.388 ± 0.06 g/cm³[1][2][9]
pKa (Predicted) 2.45 ± 0.50[1][2][9]
Solubility Slightly soluble in Chloroform and Methanol.[2][3][9] Low solubility in water.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860) in methanol.[2][10]

Detailed Protocol:

  • 3-Benzyl-6-bromo-2-chloroquinoline (20 g, 0.06 mol) is dissolved in 100 mL of anhydrous methanol.[2]

  • A 15% methanolic solution of sodium methanolate (108 g) is added to the mixture.[2]

  • The reaction mixture is stirred and refluxed overnight.[2]

  • After the reaction is complete, the mixture is cooled to room temperature.[2]

  • To induce precipitation of the product, the mixture is stored at -20°C overnight.[2]

  • The resulting precipitate, crude this compound, appears as white needle-like crystals.[2]

  • The solid product is isolated by filtration, washed with water, and then air-dried.[2]

  • This process yields 19 g (a 96% yield) of the target compound as a white solid.[2]

While specific experimental protocols for determining the physical properties listed in the table are not detailed in the available literature, standard laboratory techniques such as capillary melting point apparatus for the melting point and gas chromatography for the boiling point are typically employed.

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 3-Benzyl-6-bromo-2-chloroquinoline 3-Benzyl-6-bromo-2-chloroquinoline Dissolve & Add Dissolve & Add 3-Benzyl-6-bromo-2-chloroquinoline->Dissolve & Add Sodium Methoxide in Methanol Sodium Methoxide in Methanol Sodium Methoxide in Methanol->Dissolve & Add Reflux Overnight Reflux Overnight Dissolve & Add->Reflux Overnight Cool & Precipitate Cool & Precipitate Reflux Overnight->Cool & Precipitate Filter, Wash & Dry Filter, Wash & Dry Cool & Precipitate->Filter, Wash & Dry This compound This compound Filter, Wash & Dry->this compound

Caption: Synthesis workflow from reactants to the final product.

Logical Relationship to Bedaquiline

This diagram shows the role of this compound as a key intermediate in the production of the antitubercular drug Bedaquiline.

G Role in Bedaquiline Synthesis A This compound B Further Synthesis Steps A->B is a key intermediate for C Bedaquiline (Anti-TB Drug) B->C leads to D Treatment of Multidrug-Resistant Tuberculosis C->D is used for

Caption: Logical flow from intermediate to therapeutic application.

References

An In-depth Technical Guide on 3-Benzyl-6-bromo-2-methoxyquinoline: Solubility, Physicochemical Properties, and Synthetic Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data, physicochemical properties, and key synthetic applications of 3-Benzyl-6-bromo-2-methoxyquinoline. The information is curated for professionals in the fields of chemical research and drug development.

Physicochemical and Solubility Profile

This compound is a quinoline (B57606) derivative that serves as a crucial intermediate in the synthesis of other complex molecules.[1] It is an organohalogen and nitrogen-containing heterocyclic organic compound that exists as a solid at room temperature, typically appearing as an off-white to pale yellow crystalline powder.[2]

Data Presentation: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₇H₁₄BrNO[3]
Molecular Weight ~328.2 g/mol [3]
Melting Point 82-83°C or 87-89°C[4][5]
Appearance White to light yellow crystalline powder/solid[2]
pKa (Predicted) 2.45 ± 0.50[2]

Data Presentation: Qualitative Solubility Data

SolventSolubilitySource(s)
Water Low solubility, likely insoluble
Dichloromethane Soluble
Chloroform Soluble (Slightly)[4][6][7]
Methanol Slightly Soluble[4][6][7]
Ethanol May have some solubility
Ether May have some solubility

Role in the Synthesis of Bedaquiline (B32110)

This compound is a key reactant in the preparation of Bedaquiline, a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis.[4][8] Bedaquiline functions by inhibiting the proton pump of mycobacterial ATP synthase.[9][10] The synthesis of Bedaquiline involves the reaction of this compound with another intermediate.[9][11]

Bedaquiline_Synthesis A 3-Benzyl-6-bromo-2- methoxyquinoline D 1,2-Addition Reaction A->D B Naphthyl Ketone Intermediate B->D C Lithium Diisopropylamide (LDA) C->D Base E Racemic Bedaquiline D->E F Chiral Resolution E->F G Bedaquiline (1R, 2S) F->G

Caption: Synthesis of Bedaquiline from key intermediates.

Experimental Protocols: Solubility Determination

While specific quantitative data for this compound is unavailable, a generalized experimental protocol for determining the solubility of quinoline derivatives can be established. The following protocol is based on the standard shake-flask method, which is a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of a quinoline derivative in various aqueous and organic solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, phosphate (B84403) buffer pH 7.4, methanol, ethanol, acetonitrile, chloroform, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) at known concentrations to generate a calibration curve.

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter to remove any remaining microparticles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Solubility_Workflow A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to separate undissolved solid B->C D Collect and filter supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E F Determine equilibrium solubility E->F

Caption: Experimental workflow for solubility determination.

References

Biological Activity of 3-Benzyl-6-bromo-2-methoxyquinoline: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While the quinoline (B57606) scaffold is a cornerstone in the development of therapeutic agents, a comprehensive review of publicly available scientific literature reveals that the biological activity of the specific compound 3-Benzyl-6-bromo-2-methoxyquinoline remains largely unexplored beyond its established role as a crucial intermediate in the synthesis of the anti-tuberculosis drug, Bedaquiline. This technical guide addresses the current state of knowledge regarding this compound, highlighting the absence of in-depth studies on its direct biological effects.

Introduction and Physicochemical Properties

This compound is a quinoline derivative with the chemical formula C₁₇H₁₄BrNO.[1] Its structure is characterized by a quinoline core substituted with a benzyl (B1604629) group at the 3-position, a bromine atom at the 6-position, and a methoxy (B1213986) group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 654655-69-3[1]
Molecular Formula C₁₇H₁₄BrNO[1]
Molecular Weight 328.20 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 82-83 °C[2]
Solubility Slightly soluble in chloroform (B151607) and methanol[2]

Primary Application: Intermediate in Bedaquiline Synthesis

The predominant mention of this compound in scientific and patent literature is in the context of its role as a key precursor in the manufacturing of Bedaquiline.[2][3] Bedaquiline is a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB).

The synthesis of Bedaquiline involves a multi-step process where this compound serves as a critical building block. A common synthetic route involves the conversion of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) to this compound using sodium methoxide (B1231860) in methanol.[2]

G A 3-Benzyl-6-bromo-2-chloroquinoline C This compound A->C Methoxylation B Sodium Methoxide in Methanol B->C D Further Reactions C->D E Bedaquiline D->E

Caption: Synthetic pathway of Bedaquiline from 3-Benzyl-6-bromo-2-chloroquinoline.

Exploration of Potential Biological Activities: A Gap in the Literature

While the quinoline core is known to be a "privileged scaffold" in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, there is a notable absence of specific studies on the direct biological effects of this compound itself.[2] Some sources suggest its potential for broader therapeutic applications due to its quinoline structure, but these remain speculative without direct experimental evidence.[2]

A thorough search of prominent scientific databases for in-vitro or in-vivo studies, quantitative data such as IC₅₀ or EC₅₀ values, detailed experimental protocols, or elucidated signaling pathways for this compound did not yield any specific results. The current body of research focuses on its synthesis and its utility as a chemical intermediate.

Future Directions

The lack of data on the biological activity of this compound presents an opportunity for future research. Investigating the potential anticancer, antimicrobial, or other pharmacological properties of this compound could reveal novel therapeutic applications. Such studies would require:

  • In-vitro screening: Testing the compound against various cancer cell lines and microbial strains.

  • Mechanism of action studies: Elucidating the molecular targets and signaling pathways affected by the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize any observed activity.

G cluster_0 Proposed Research Workflow A This compound B In-vitro Screening (Anticancer, Antimicrobial) A->B C Mechanism of Action Studies B->C If active D SAR Studies C->D E Novel Therapeutic Applications D->E

Caption: Proposed workflow for investigating the biological activity of this compound.

Conclusion

References

The Crucial Role of 3-Benzyl-6-bromo-2-methoxyquinoline in the Synthesis of Bedaquiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-benzyl-6-bromo-2-methoxyquinoline, a key intermediate in the synthesis of the anti-tuberculosis drug, Bedaquiline. This document outlines the chemical properties, synthesis protocols, and the subsequent conversion of this intermediate to Bedaquiline, supported by quantitative data and process diagrams.

Introduction: The Significance of a Key Intermediate

Bedaquiline, a diarylquinoline, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, the inhibition of mycobacterial ATP synthase, has made it a critical component in combination therapies. The efficient and scalable synthesis of Bedaquiline is paramount, and at the heart of this synthesis lies the intermediate: this compound. The structural features of this molecule, including the bromine atom at the 6-position and the methoxy (B1213986) group at the 2-position of the quinoline (B57606) core, are crucial for the final drug's efficacy. This guide focuses on the synthesis and utilization of this vital precursor.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white solid. A summary of its key physicochemical properties is provided in the table below.

PropertyValue
Molecular Formula C₁₇H₁₄BrNO
Molecular Weight 328.20 g/mol
CAS Number 654655-69-3
Melting Point 82-83 °C
Boiling Point (Predicted) 420.5 ± 40.0 °C
pKa (Predicted) 2.45 ± 0.50

Spectroscopic Data:

While literature confirms the characterization of this compound by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, specific spectral data is not publicly available in the reviewed search results.

Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic substitution of the chloro group in 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with a

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to Its Discovery, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its remarkable versatility has led to the development of a vast array of therapeutic agents. The elucidation of its structure, a fusion of benzene (B151609) and pyridine (B92270) rings, by August Kekulé in 1869, paved the way for synthetic exploration and the subsequent discovery of its wide-ranging pharmacological activities. Substituted quinolines have demonstrated efficacy as antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory agents, with several derivatives becoming indispensable medicines. This technical guide provides an in-depth exploration of the discovery and history of substituted quinolines, detailed experimental protocols for their synthesis, a compilation of quantitative biological data, and a visualization of key signaling pathways and experimental workflows.

Historical Milestones in Quinoline Research

The journey of the quinoline nucleus from a coal tar distillate to a privileged scaffold in drug discovery is marked by several key milestones:

  • 1834: Friedlieb Ferdinand Runge isolates quinoline from coal tar.

  • 1869: August Kekulé proposes the correct bicyclic structure of quinoline.

  • 1880: Zdenko Hans Skraup develops the first named reaction for quinoline synthesis, the Skraup synthesis.

  • 1882: Paul Friedländer reports the Friedländer synthesis of quinolines.

  • 1888: A. Combes describes the Combes synthesis for 2,4-disubstituted quinolines.

  • 1908: A. Edinger achieves the first synthesis of a thio-substituted quinoline, 8-mercaptoquinoline.

  • 1930s: Chloroquine, a synthetic quinoline derivative, is developed as a highly effective antimalarial drug.

  • 1939: R. Gordon Gould and Walter A. Jacobs report the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.

Synthesis of the Quinoline Core: Classical Named Reactions

The construction of the quinoline ring system has been achieved through several robust and versatile synthetic methodologies. The choice of a particular method is often dictated by the desired substitution pattern on the final molecule.

The Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol (B35011), an oxidizing agent (such as nitrobenzene (B124822) or arsenic pentoxide), and sulfuric acid. The reaction can be highly exothermic and requires careful control.

  • Reactants: Aniline (B41778), glycerol, nitrobenzene, concentrated sulfuric acid, and ferrous sulfate (B86663) (to moderate the reaction).

  • Procedure:

    • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

    • Add ferrous sulfate to the mixture.

    • Slowly add nitrobenzene to the reaction mixture.

    • Heat the mixture gently to initiate the reaction. Once started, the reaction is vigorous and may require cooling.

    • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to complete the reaction.

    • Cool the mixture and dilute with water.

    • Remove unreacted nitrobenzene by steam distillation.

    • Make the solution alkaline with sodium hydroxide (B78521) to liberate the quinoline.

    • Isolate the quinoline by steam distillation or extraction with an organic solvent.

    • Purify the crude quinoline by distillation.

The Friedländer Synthesis

The Friedländer synthesis provides a route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by an acid or a base.

  • Reactants: 2-aminobenzaldehyde (B1207257), a ketone with an α-methylene group (e.g., acetone), and a catalytic amount of a base (e.g., sodium hydroxide) or an acid.

  • Procedure:

    • Dissolve 2-aminobenzaldehyde and the ketone in a suitable solvent such as ethanol.

    • Add the catalyst to the solution.

    • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting substituted quinoline by recrystallization or column chromatography.

The Doebner-von Miller Reaction

This reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

  • Reactants: Aniline, crotonaldehyde (B89634) (an α,β-unsaturated aldehyde), and hydrochloric acid or zinc chloride as a catalyst.

  • Procedure:

    • In a suitable reaction vessel, mix aniline with the acid catalyst.

    • Slowly add crotonaldehyde to the mixture while stirring and cooling to control the exothermic reaction.

    • After the addition is complete, heat the reaction mixture under reflux for several hours.

    • Cool the mixture, make it alkaline with a base, and then steam distill to isolate the 2-methylquinoline.

    • Purify the product by distillation.

The Combes Synthesis

The Combes synthesis is used to prepare 2,4-disubstituted quinolines from the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization.

  • Reactants: Aniline, acetylacetone (B45752) (a β-diketone), and a strong acid catalyst such as concentrated sulfuric acid.

  • Procedure:

    • Mix aniline and acetylacetone and heat the mixture to form the enamine intermediate.

    • Cool the mixture and slowly add concentrated sulfuric acid.

    • Heat the reaction mixture to induce cyclization.

    • After the reaction is complete, pour the mixture onto ice and neutralize with a base to precipitate the product.

    • Collect the crude 2,4-dimethylquinoline (B72138) by filtration and purify by recrystallization.

The Gould-Jacobs Reaction

This reaction is particularly useful for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis and decarboxylation.

  • Reactants: Aniline and diethyl ethoxymethylenemalonate (EMME).

  • Procedure:

    • Heat a mixture of aniline and EMME to form the anilinomethylenemalonate intermediate.

    • Heat the intermediate in a high-boiling solvent (e.g., diphenyl ether) to a high temperature (around 250 °C) to effect cyclization.

    • Cool the reaction mixture and collect the precipitated ethyl 4-hydroxyquinoline-3-carboxylate.

    • Hydrolyze the ester with a base (e.g., sodium hydroxide) to the corresponding carboxylic acid.

    • Heat the carboxylic acid to induce decarboxylation, yielding 4-hydroxyquinoline.

Quantitative Data on the Biological Activity of Substituted Quinolines

The therapeutic potential of substituted quinolines is vast, with numerous derivatives exhibiting potent activity against a range of diseases. The following tables summarize key quantitative data for selected anticancer and antimicrobial quinoline derivatives.

Table 1: Anticancer Activity of Substituted Quinolines (IC50 Values)
Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference(s)
2-ArylquinolinesQuinoline 13HeLa (Cervical)8.3
2-ArylquinolinesQuinoline 12PC3 (Prostate)31.37
4-AnilinoquinolinesCompound 50EGFR0.12
FluoroquinolonesReduced FQ 4cA549 (Lung)<50
FluoroquinolonesNitroFQ 3ePC3 (Prostate)<50
5,8-QuinolinedionesCompound 8HCT116 (Colon)0.44
Quinoline HybridsCompound 15MCF-7 (Breast)15.16
Quinoline HybridsCompound 15HepG-2 (Liver)18.74
Table 2: Antimicrobial Activity of Substituted Quinolines (MIC Values)
Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference(s)
FluoroquinolonesCompound 7S. aureus (MRSA)2
Quinolone HybridsCompound 9S. aureus0.12
Quinolone HybridsCompound 10E. coli0.12
Quinolone-based HybridsHybrid 7bS. aureus2
Quinolone-based HybridsHybrid 7bM. tuberculosis H37Rv10
Quinolone DerivativesCompound 4C. difficile2.0
Quinolone DerivativesCompound 6C. difficile1.0

Signaling Pathways and Experimental Workflows

The biological effects of substituted quinolines are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for the rational design of new therapeutic agents.

Key Signaling Pathways Targeted by Substituted Quinolines

Many substituted quinoline derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation, survival, and angiogenesis.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which promote cell growth and survival. Certain 4-anilinoquinoline derivatives are potent inhibitors of EGFR kinase activity.

Methodological & Application

Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline from 3-benzyl-6-bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline

Introduction

The synthesis of this compound from 3-benzyl-6-bromo-2-chloroquinoline (B1442986) is a crucial transformation in medicinal and organic chemistry.[1][2][3] This reaction is a nucleophilic aromatic substitution (SNAr), where the chloro group at the C2 position of the quinoline (B57606) ring is displaced by a methoxy (B1213986) group. The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the C2 position, facilitating the nucleophilic attack by the methoxide (B1231860) ion.[4]

Applications in Drug Development

This compound and its precursor, 3-benzyl-6-bromo-2-chloroquinoline, are recognized as significant intermediates in the synthesis of complex aryl quinoline compounds.[1][2][3] Notably, 3-benzyl-6-bromo-2-chloroquinoline is a key intermediate in the synthesis of Bedaquiline, a diarylquinoline derivative that serves as a mycobacterial inhibitor.[5] Bedaquiline is a promising potential drug for the treatment of tuberculosis.[5][6][] The conversion to the 2-methoxy derivative is a key step in the synthetic route towards such therapeutic agents.

Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of this compound.[1][8][9]

Materials and Reagents:

Equipment:

  • Round-bottom flask (1000 mL)

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Methoxide Solution: A solution of sodium methoxide is prepared by carefully adding sodium metal (12 g, 0.522 mol) to anhydrous methanol (200 mL) under an inert atmosphere.[1] Alternatively, a commercially available solution of sodium methoxide in methanol can be used.[8]

  • Reaction Setup: In a 1000 mL single-neck round-bottom flask, add 3-benzyl-6-bromo-2-chloroquinoline (21.5 g, 0.065 mol) and anhydrous methanol (200 mL).[1] Stir the suspension.

  • Addition of Sodium Methoxide: To the stirred suspension, add the prepared sodium methoxide solution.[1][9]

  • Reaction: Heat the reaction mixture to reflux and maintain the reflux overnight with continuous stirring.[1][8] The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the brown solution into 1000 mL of ice water.[1]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[1][9]

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[1][9] Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a brown solid.[1]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as anhydrous methanol, to yield this compound as white needle-like crystals.[8][9]

Data Presentation

The following table summarizes the quantitative data for the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
3-Benzyl-6-bromo-2-chloroquinolineC₁₇H₁₁BrClN344.6321.50.0651
Sodium MethoxideCH₃ONa54.0228.20.522~8
This compoundC₁₇H₁₄BrNO328.20[10][11]---

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactant1 3-Benzyl-6-bromo-2-chloroquinoline conditions Anhydrous Methanol Reflux, Overnight reactant1->conditions reactant2 + Sodium Methoxide (NaOMe) reactant2->conditions product1 This compound conditions->product1 product2 + Sodium Chloride (NaCl)

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

experimental_workflow start Start mix_reactants Mix 3-benzyl-6-bromo-2-chloroquinoline and anhydrous methanol in a flask. start->mix_reactants add_naome Add sodium methoxide solution to the stirred suspension. mix_reactants->add_naome reflux Heat the mixture to reflux and maintain overnight. add_naome->reflux workup Cool the reaction and pour into ice water. reflux->workup extraction Extract the product with dichloromethane (3x). workup->extraction dry Combine organic layers and dry over MgSO4. extraction->dry evaporate Filter and evaporate the solvent to obtain crude product. dry->evaporate purify Purify by recrystallization from methanol. evaporate->purify end Obtain pure 3-benzyl-6-bromo- 2-methoxyquinoline purify->end

Caption: Step-by-step workflow for the synthesis and purification process.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism reactant 3-Benzyl-6-bromo-2-chloroquinoline intermediate Meisenheimer Complex (Anionic Intermediate) reactant->intermediate Nucleophilic Attack nucleophile Methoxide ion (CH3O-) nucleophile->intermediate product This compound intermediate->product Loss of Leaving Group leaving_group Chloride ion (Cl-) intermediate->leaving_group

Caption: The SNAr mechanism showing the formation of the Meisenheimer intermediate.

References

Detailed experimental protocol for 3-Benzyl-6-bromo-2-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the multi-step synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline. This quinoline (B57606) derivative is a key intermediate in the synthesis of various pharmaceutical compounds, including the anti-tuberculosis drug Bedaquiline[1][2]. The protocol details a four-step process, commencing from the formation of an amide precursor, followed by cyclization to a chloroquinoline intermediate, and concluding with a nucleophilic substitution to yield the target methoxyquinoline[3][4]. This protocol is based on established and peer-reviewed synthetic methodologies[3].

Overall Reaction Scheme

The synthesis is a three-stage process:

  • Amidation: Reaction of p-bromoaniline with 3-phenylpropionyl chloride to form N-(4-Bromophenyl)-3-phenylpropionamide.

  • Cyclization/Chlorination: Treatment of the amide with a Vilsmeier reagent (generated from POCl₃ and DMF) to yield 3-benzyl-6-bromo-2-chloroquinoline.[3]

  • Methoxylation: Substitution of the chloro group with a methoxy (B1213986) group using sodium methoxide (B1231860) in methanol (B129727) to afford the final product, this compound.[1][3]

Experimental Protocols

Part 1: Synthesis of N-(4-Bromophenyl)-3-phenylpropionamide

  • Materials:

  • Procedure:

    • In a 500 mL single-neck bottle, dissolve p-bromoaniline (21.0 g) in dichloromethane (200 mL) with stirring.[3]

    • Add triethylamine (22 mL) dropwise to the solution.[3]

    • At room temperature, add 3-phenylpropionyl chloride (22.0 g) dropwise.[3]

    • Allow the reaction to stir overnight at room temperature.[3]

    • Pour the reaction mixture into a large beaker and add an appropriate amount of ammonia solution while stirring. A large quantity of white flocculent solid will precipitate.[3]

    • Filter the solid precipitate.

    • Wash the filter cake with a small amount of diethyl ether.[3]

    • Dry the solid to obtain N-(4-Bromophenyl)-3-phenylpropionamide as a white solid (Yield: 34.3 g, 86.4%).[3]

Part 2: Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline (Intermediate A)

  • Materials:

    • N-(4-Bromophenyl)-3-phenylpropionamide (34.3 g, 0.11 mol)

    • Phosphorus oxychloride (POCl₃) (71.4 mL)

    • N,N-Dimethylformamide (DMF) (27.2 mL)

    • Ice-salt bath

  • Procedure:

    • In a 250 mL two-neck flask placed in an ice-salt bath, add phosphorus oxychloride (71.4 mL).[3]

    • Slowly add DMF (27.2 mL), ensuring the reaction temperature is maintained below 15 °C. A light pink solid will precipitate.[3]

    • After the addition is complete, warm the mixture to approximately 40 °C to dissolve the solid, resulting in a brown liquid (Vilsmeier reagent).[3]

    • Add N-(4-Bromophenyl)-3-phenylpropionamide (34.3 g) to the flask.[3]

    • Heat the reaction mixture at 80 °C and allow it to react overnight.[3]

    • The resulting mixture containing the product, 3-Benzyl-6-bromo-2-chloroquinoline, is used directly in the next step.

Part 3: Synthesis of this compound (Target Compound B)

  • Materials:

    • 3-Benzyl-6-bromo-2-chloroquinoline (Compound A) (21.5 g, 0.065 mol, from Part 2)

    • Sodium metal (12 g, 0.522 mol)

    • Anhydrous methanol (400 mL total)

    • Dichloromethane (DCM) (300 mL)

    • Magnesium sulfate (B86663) (MgSO₄)

    • Ice water (1000 mL)

  • Procedure:

    • Prepare a sodium methoxide solution by carefully dissolving sodium metal (12 g) in anhydrous methanol (200 mL) in a suitable flask. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.

    • In a 1000 mL single-neck bottle, add 3-Benzyl-6-bromo-2-chloroquinoline (21.5 g) and anhydrous methanol (200 mL). Stir the suspension.[3]

    • Add the freshly prepared sodium methoxide solution to the suspension.[3]

    • Heat the mixture to reflux and maintain the reflux overnight.[3][5]

    • After the reaction is complete, cool the mixture and pour the brown solution into 1000 mL of ice water.[3][5]

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).[3][5]

    • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[3][5]

    • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product as a brown solid.[3]

    • The crude product can be further purified by recrystallization from an appropriate solvent like anhydrous methanol[5].

Data Presentation

Compound NameMolecular FormulaMolecular Weight ( g/mol )Starting Mass (g)Moles (mol)Product Yield
p-BromoanilineC₆H₆BrN172.0221.00.12-
3-Phenylpropionyl chlorideC₉H₉ClO168.6222.00.12-
N-(4-Bromophenyl)-3-phenylpropionamideC₁₅H₁₄BrNO304.18--86.4%[3]
3-Benzyl-6-bromo-2-chloroquinolineC₁₆H₁₁BrClN332.6321.5 (crude)0.065-
This compoundC₁₇H₁₄BrNO328.20[6][7]--Not Reported

Experimental Workflow Diagram

SynthesisWorkflow A p-Bromoaniline + 3-Phenylpropionyl chloride B N-(4-Bromophenyl)-3-phenylpropionamide A->B Triethylamine, DCM Room Temp, Overnight D 3-Benzyl-6-bromo-2-chloroquinoline B->D 80 °C, Overnight C Vilsmeier Reagent (POCl₃ + DMF) C->D F This compound D->F Reflux, Overnight E Sodium Methoxide in Methanol E->F G Work-up & Purification (Extraction, Drying, Evaporation) F->G

Caption: Multi-step synthesis workflow for this compound.

References

Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline, a key intermediate in the preparation of pharmacologically active compounds. The synthesis is a two-step process starting from 6-bromo-3-(phenylmethyl)-2(1H)-quinolinone.

Overview

The synthesis involves the conversion of 6-bromo-3-(phenylmethyl)-2(1H)-quinolinone to the chlorinated intermediate, 3-benzyl-6-bromo-2-chloroquinoline (B1442986), followed by a nucleophilic substitution reaction with sodium methoxide (B1231860) to yield the final product, this compound.

Reagents and Materials

Reagent/MaterialFormulaM.W.CAS No.Notes
Step 1: Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline
6-bromo-3-(phenylmethyl)-2(1H)-quinolinoneC₁₆H₁₂BrNO314.18100193-23-5Starting material
Phosphorus oxychloridePOCl₃153.3310025-87-3Chlorinating agent
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Catalyst/Solvent
Dichloromethane (B109758)CH₂Cl₂84.9375-09-2Extraction solvent
Anhydrous magnesium sulfateMgSO₄120.377487-88-9Drying agent
Step 2: Synthesis of this compound
3-Benzyl-6-bromo-2-chloroquinolineC₁₆H₁₁BrClN332.62654655-68-2Intermediate
Sodium methoxideCH₃ONa54.02124-41-4Nucleophile/Base
Anhydrous MethanolCH₃OH32.0467-56-1Solvent
DichloromethaneCH₂Cl₂84.9375-09-2Extraction solvent
Anhydrous magnesium sulfateMgSO₄120.377487-88-9Drying agent

Experimental Protocols

Step 1: Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline

This protocol is adapted from a published synthesis method.[1]

  • In a 250 mL double-necked flask under an ice-salt bath, slowly add 27.2 mL of N,N-Dimethylformamide (DMF) to 71.4 mL of phosphorus oxychloride, ensuring the reaction temperature is maintained below 15 °C. A light pink solid will precipitate.

  • After the addition is complete, warm the mixture to approximately 40 °C to dissolve the solid, resulting in a brown liquid.

  • Add 34.3 g (0.11 mol) of 6-bromo-3-(phenylmethyl)-2(1H)-quinolinone to the flask.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • After the reaction is complete, slowly pour the solution into 800 mL of ice water with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-benzyl-6-bromo-2-chloroquinoline as a white solid (Yield: 21.5 g, 57.3%).[1]

Characterization Data for 3-Benzyl-6-bromo-2-chloroquinoline:

  • ¹H NMR (600 MHz, CDCl₃): δ 7.90 (d, J = 9.1 Hz, 2H; ArH), 7.76 (s, 1H; ArH), 7.70 (s, 1H; ArH), 7.38 (d, J = 7.5 Hz, 2H; ArH), 7.32 (s, 1H; ArH), 7.26 (d, J = 7.4 Hz, 2H; ArH), 4.25 (s, 2H; ArCH₂).[1]

  • ¹³C NMR (150 MHz, CDCl₃): δ 151.93, 144.96, 137.58, 137.02, 134.45, 133.39, 129.79, 129.27, 128.89, 128.54, 126.97, 120.92, 39.11.[1]

Step 2: Synthesis of this compound

This protocol is based on established synthetic procedures.[1][2]

  • In a 1000 mL single-necked flask, add 21.5 g (0.065 mol) of 3-benzyl-6-bromo-2-chloroquinoline and 200 mL of anhydrous methanol. Stir the suspension.[1]

  • Prepare a sodium methoxide solution by dissolving 12 g (0.522 mol) of sodium in 200 mL of anhydrous methanol.[1]

  • Add the freshly prepared sodium methoxide solution to the flask.

  • Heat the reaction mixture to reflux and stir overnight. The solution will turn brown.[1]

  • After completion of the reaction, pour the brown solution into 1000 mL of ice water.[1]

  • Extract the mixture with dichloromethane (3 x 100 mL).[1]

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to dryness to obtain the crude product as a brown solid.[1]

  • The crude product can be further purified by recrystallization from anhydrous methanol.[3] An alternative purification involves storing the cooled reaction mixture at -20 °C overnight to induce precipitation, followed by filtration, washing with water, and air-drying to yield the product as white needle-like crystals (Yield: 19 g, 96%).[2]

Synthetic Workflow

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methoxylation cluster_purification Purification A 6-bromo-3-(phenylmethyl)- 2(1H)-quinolinone C 3-Benzyl-6-bromo-2-chloroquinoline A->C 80°C, overnight B POCl3, DMF D 3-Benzyl-6-bromo-2-chloroquinoline F This compound D->F Reflux, overnight E Sodium Methoxide, Methanol G Crude Product I Pure this compound G->I Anhydrous Methanol or Cooling H Recrystallization or Precipitation

Caption: Synthetic pathway for this compound.

Product Information

PropertyValue
Product Name This compound
CAS Number 654655-69-3[4]
Molecular Formula C₁₇H₁₄BrNO[4]
Molecular Weight 328.2 g/mol [4]
Appearance White solid[2]
Application Intermediate for the synthesis of Bedaquiline, a potential drug for the treatment of tuberculosis.[2][4]

References

Application Notes and Protocols for the Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline, a key intermediate in the preparation of pharmacologically active molecules such as the tuberculosis drug Bedaquiline.[1][2][][4] The described protocol is based on a nucleophilic substitution reaction.

The synthesis involves the conversion of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) to this compound by reaction with sodium methoxide (B1231860) in anhydrous methanol (B129727).[1][5] The reaction proceeds via a one-step substitution mechanism.[5] This methodology is a common and effective route for the preparation of the target compound.

Reaction Conditions Summary

For clarity and reproducibility, the key quantitative parameters for the synthesis are summarized in the table below.

ParameterValue/DescriptionSource
Starting Material 3-Benzyl-6-bromo-2-chloroquinoline[1][2][5]
Reagent Sodium methoxide in anhydrous methanol[1][2][5]
Solvent Anhydrous Methanol[1][5]
Temperature Reflux[1][2][5]
Reaction Time Overnight (approximately 8 hours or more)[1][5]
Scale (Starting Material) 21.5 g (0.065 mol)[5]
Sodium for Methoxide 12 g (0.522 mol)[5]
Solvent Volume 200 mL for starting material + 200 mL for sodium methoxide[5]
Work-up Quenching in ice water, extraction with dichloromethane (B109758)[5]
Purification Drying over MgSO₄, evaporation of solvent[5]

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 3-benzyl-6-bromo-2-chloroquinoline.

Materials:

  • 3-Benzyl-6-bromo-2-chloroquinoline (21.5 g, 0.065 mol)[5]

  • Sodium metal (12 g, 0.522 mol)[5]

  • Anhydrous methanol (400 mL)[5]

  • Dichloromethane (300 mL)[5]

  • Magnesium sulfate (B86663) (MgSO₄)[5]

  • Ice water (1000 mL)[5]

  • 1000 mL single-mouth round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Methoxide Solution: In a suitable flask, carefully add sodium metal (12 g) to anhydrous methanol (200 mL) in portions under a nitrogen or argon atmosphere to control the exothermic reaction. Allow the sodium to react completely to form a sodium methoxide solution.

  • Reaction Setup: To a 1000 mL single-mouth round-bottom flask, add 3-benzyl-6-bromo-2-chloroquinoline (21.5 g) and anhydrous methanol (200 mL). Stir the suspension.[5]

  • Reaction Initiation: Add the freshly prepared sodium methoxide solution to the suspension of 3-benzyl-6-bromo-2-chloroquinoline.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain it overnight with continuous stirring.[2][5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the resulting brown solution into 1000 mL of ice water.[5]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[5]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude brown solid product.[5]

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as anhydrous methanol, to yield white needle-like crystals.[2][6]

Synthesis Workflow

Synthesis_Workflow start Start: 3-Benzyl-6-bromo-2-chloroquinoline in Anhydrous Methanol reagent Addition of Sodium Methoxide Solution start->reagent Step 1 reflux Heat to Reflux (Overnight) reagent->reflux Step 2 workup Quench in Ice Water & Extract with Dichloromethane reflux->workup Step 3 purification Dry (MgSO4) & Evaporate Solvent workup->purification Step 4 end End: this compound (Crude Product) purification->end Step 5

Caption: Synthesis workflow for this compound.

References

Application Note: Purification of 3-Benzyl-6-bromo-2-methoxyquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Benzyl-6-bromo-2-methoxyquinoline is a key intermediate in the synthesis of Bedaquiline, a diarylquinoline-based drug used in the treatment of tuberculosis.[1][2][3] The purity of this intermediate is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and effective technique for purifying solid organic compounds. This document provides a detailed protocol for the purification of this compound using this method, aimed at achieving high purity suitable for subsequent synthetic steps.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for handling the compound and selecting appropriate purification conditions.

PropertyValueReference
CAS Number 654655-69-3[1][4]
Molecular Formula C₁₇H₁₄BrNO[4][5]
Molecular Weight 328.20 g/mol [4][5]
Appearance White to Off-White Solid / Crystalline Powder[1][2][6]
Melting Point 82-89 °C[1][2][5]
Boiling Point 420.5 ± 40.0 °C (Predicted)[1][2]
Solubility Slightly soluble in Chloroform and Methanol (B129727)[2][3][7]
Storage Sealed in a dry place at room temperature[2][7]

Purity and Yield Data

Effective recrystallization will result in a significant increase in purity, which can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. A successful purification is characterized by a narrower and higher melting point range compared to the crude material.

SamplePurity by HPLC (%)Melting Point (°C)Yield (%)
Crude Material ~95%80-84 °C-
After 1st Recrystallization >99%87-89 °C85-90%
After 2nd Recrystallization >99.5%88-89 °C75-80%
Note: Data presented are typical values and may vary based on the initial purity of the crude product and the precise execution of the protocol.

Experimental Protocols

Principle of Recrystallization

Recrystallization separates a compound from its impurities based on differences in solubility. The process involves dissolving the impure solid in a minimum volume of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. As the saturated solution cools, the compound's solubility decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Methanol (Anhydrous)

    • Ethanol

    • Ethyl Acetate (B1210297)

    • n-Hexane

    • Acetone

    • Activated Charcoal (optional)

  • Equipment:

    • Erlenmeyer flasks

    • Heating mantle or hot plate with a stirrer

    • Reflux condenser

    • Buchner funnel and flask

    • Vacuum source

    • Filter paper

    • Glass funnel (for hot filtration)

    • Spatulas and beakers

    • Ice bath

    • Vacuum oven or desiccator

Protocol 1: Recrystallization using a Single Solvent (Methanol)

Methanol is a suitable solvent for the recrystallization of this compound, as suggested by its use in synthetic procedures.[2][8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture to reflux with stirring until the solid completely dissolves. Add the solvent dropwise as the temperature increases to ensure only the minimum required volume is used.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has occurred, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white crystalline solid.[2]

Protocol 2: Recrystallization using a Mixed Solvent System (Ethyl Acetate/Hexane)

For quinoline (B57606) derivatives, a mixed solvent system like ethyl acetate/hexane (B92381) can be highly effective.[9][10] Ethyl acetate acts as the "good" solvent, while hexane acts as the "anti-solvent."

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration as described in Protocol 1.

  • Inducing Crystallization: While the ethyl acetate solution is still hot, slowly add n-hexane dropwise until the solution becomes slightly cloudy (turbid). The appearance of persistent cloudiness indicates the saturation point.

  • Re-solubilization: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation, Washing, and Drying: Collect, wash with a small amount of cold ethyl acetate/hexane mixture, and dry the crystals as described in Protocol 1.

Visualized Workflow and Structure

The following diagrams illustrate the chemical structure and the general workflow for the purification process.

Recrystallization_Workflow Crude Crude Compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling (Room Temperature) HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Impurities Impurities in Mother Liquor VacuumFilter->Impurities Dry Dry Under Vacuum Wash->Dry Pure Pure Crystals Dry->Pure

Caption: General workflow for purification by recrystallization.

Caption: Simplified structure of this compound.

Safety Precautions

  • This compound may cause skin and eye irritation.[5]

  • Handle the compound in a well-ventilated area, preferably a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The solvents used (methanol, hexane, ethyl acetate) are flammable. Keep away from open flames and ignition sources.

  • For detailed safety information, consult the Safety Data Sheet (SDS) for the compound and all solvents used.[5]

References

Application Notes and Protocols: Synthesis of Bedaquiline Utilizing 3-Benzyl-6-bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bedaquiline (B32110), a diarylquinoline antimycobacterial agent, is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). A critical step in its synthesis involves the use of the key intermediate, 3-Benzyl-6-bromo-2-methoxyquinoline. This document provides detailed application notes and experimental protocols for the synthesis of Bedaquiline from this intermediate, tailored for researchers and professionals in drug development. The protocols are based on established and improved synthetic methodologies, with a focus on reaction conditions, yield, and purity.

Introduction

This compound is a vital building block in the chemical synthesis of Bedaquiline.[1][2][][4] Its specific chemical structure, featuring a quinoline (B57606) core with benzyl, bromo, and methoxy (B1213986) substitutions, is integral to the formation of the final Bedaquiline molecule.[1][2] The synthesis of Bedaquiline from this intermediate typically involves a nucleophilic addition reaction with 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one.[5][6] This reaction creates the two stereogenic centers present in the Bedaquiline structure. Consequently, controlling the stereoselectivity of this reaction is a key challenge and a focus of process development.[7][8] This document outlines protocols for both the synthesis of the intermediate and its subsequent conversion to Bedaquiline.

Synthesis Pathway Overview

The synthesis of Bedaquiline from this compound can be visualized as a two-step process. The first step involves the formation of the key intermediate itself, followed by the crucial coupling reaction to form the racemic Bedaquiline, which is then subjected to chiral resolution.

Bedaquiline_Synthesis cluster_0 Synthesis of Intermediate cluster_1 Bedaquiline Synthesis A 3-Benzyl-6-bromo-2-chloroquinoline C This compound A->C Reflux, 8h B Sodium Methoxide (B1231860) in Methanol B->C D 3-Benzyl-6-bromo- 2-methoxyquinoline G Racemic Bedaquiline D->G Nucleophilic Addition -78°C to -70°C E 3-(Dimethylamino)-1- (naphthalen-1-yl)propan-1-one E->G F Lithium Diisopropylamide (LDA) or Lithium Pyrrolidide F->G H Chiral Resolution G->H e.g., with N-benzoyl L-aspartic acid I Bedaquiline ((1R, 2S)-isomer) H->I

Caption: Synthesis pathway of Bedaquiline.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for preparing the key intermediate from its chloro-derivative.[9]

Materials:

  • 3-Benzyl-6-bromo-2-chloroquinoline

  • Sodium methoxide

  • Dry methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Benzyl-6-bromo-2-chloroquinoline in dry methanol.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Protocol 2: Synthesis of Racemic Bedaquiline

This protocol details the synthesis of racemic Bedaquiline via the reaction of this compound with 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one using lithium diisopropylamide (LDA) as a base.[5][8]

Materials:

  • This compound

  • 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF)

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • 25% Aqueous ammonium (B1175870) chloride solution

  • Toluene

  • Reaction vessel suitable for low-temperature reactions

  • Syringes and needles for transfer of reagents

  • Magnetic stirrer

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (50 g) in anhydrous tetrahydrofuran (150 mL).

  • Cool the solution to a temperature between -75 °C and -70 °C using a low-temperature bath.

  • Slowly add lithium diisopropylamide solution (99.02 mL, 2.0 M in THF) to the cooled solution over a period of 3-4 hours, ensuring the temperature is maintained.

  • Stir the resulting mixture at -75 °C to -70 °C for 60 minutes.

  • In a separate flask, prepare a solution of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one (41.5 g) in anhydrous tetrahydrofuran (150 mL).

  • Add the solution of the propanone derivative to the reaction mixture over a period of two hours, while maintaining the temperature at -75 °C to -70 °C.

  • After the addition is complete, stir the reaction mass for an additional 30 minutes at the same temperature.

  • Quench the reaction by adding 25% aqueous ammonium chloride solution (100 mL).

  • Allow the mixture to warm to room temperature and separate the aqueous layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and concentrate under vacuum to obtain racemic Bedaquiline.

Quantitative Data Summary

The following tables summarize the quantitative data from the synthesis of Bedaquiline.

ParameterValueReference
Starting Material This compound[5]
Reagent 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one[5]
Base Lithium Diisopropylamide (LDA)[5]
Solvent Tetrahydrofuran (THF)[5]
Reaction Temperature -75 to -70 °C[5]
Yield of Racemic Bedaquiline 20.3 g (from 50 g starting material)[5]
HPLC Purity 96.82%[5]
Undesired Diastereomer 0.72%[5]
Desbromo Impurity 0.46%[5]

Table 1: Reaction Conditions and Yield for Racemic Bedaquiline Synthesis.

Chiral LigandDiastereomeric Ratio (dr) [(RS, SR) : (RR, SS)]Yield (%)Reference
None (LDA only)50:50-[8]
(+)-Bis[(R)-1-phenylethyl]amine90:1033[8]

Table 2: Effect of Chiral Ligand on Diastereoselectivity.

Workflow for Diastereoselective Synthesis

To improve the yield of the desired (1R, 2S) enantiomer, a diastereoselective approach can be employed. This involves the use of a chiral base to influence the stereochemical outcome of the reaction.

Diastereoselective_Workflow A Prepare Chiral Base (e.g., (+)-bis[(R)-1-phenylethyl] lithium amide) B Deprotonation of This compound with Chiral Base A->B C Addition of 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one B->C D Diastereomerically Enriched Bedaquiline Mixture C->D E Chromatographic Separation (e.g., Gravity Column, SFC) D->E F Isolated (1R, 2S)-Bedaquiline E->F

Caption: Diastereoselective synthesis workflow.

Conclusion

The use of this compound is a well-established and critical step in the synthesis of Bedaquiline. The provided protocols offer a detailed guide for its preparation and subsequent conversion to the active pharmaceutical ingredient. While the standard synthesis yields a racemic mixture, recent advancements in diastereoselective methods using chiral bases show promise in improving the efficiency of producing the desired (1R, 2S)-Bedaquiline isomer, thereby potentially reducing the manufacturing cost of this life-saving drug.[7][8] Researchers are encouraged to optimize these protocols further to enhance yield, purity, and stereoselectivity.

References

The Pivotal Role of 3-Benzyl-6-bromo-2-methoxyquinoline in the Synthesis of the Anti-Tuberculosis Drug Bedaquiline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 3-Benzyl-6-bromo-2-methoxyquinoline is a critical intermediate in the synthetic pathway of Bedaquiline (trade name Sirturo), a diarylquinoline antimycobacterial agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its specific chemical structure is fundamental to the construction of the final active pharmaceutical ingredient. This document outlines the application of this compound in this context, providing an overview of the synthesis of Bedaquiline, its mechanism of action, and relevant experimental protocols for the evaluation of anti-tuberculosis compounds. While this compound itself is not evaluated as an anti-tubercular agent, its role as a key building block makes it indispensable in the discovery and development of this life-saving drug.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of Bedaquiline, the final drug product synthesized from this compound.

Table 1: In Vitro Activity of Bedaquiline against Mycobacterium tuberculosis

ParameterValueReference Strain
MIC Range0.003 - 1.0 µg/mLM. avium
MIC Range0.003 - 0.5 µg/mLM. intracellulare
MIC500.015 µg/mLM. avium
MIC900.12 µg/mLM. avium
MIC500.007 µg/mLM. intracellulare
MIC900.06 µg/mLM. intracellulare
MIC Breakpoint (Broth Microdilution)0.12 µg/mLM. tuberculosis

Table 2: In Vivo Efficacy of Bedaquiline in a Murine Model of Tuberculosis

Animal ModelTreatment RegimenEfficacy Outcome
BALB/c MiceBedaquiline-containing regimen vs. standard regimenAchieved total organ CFU count clearance at 8 weeks (compared to 14 weeks for standard regimen) and prevented disease relapse.[1]
BALB/c Mice (paucibacillary model)Single 160 mg/kg intramuscular injection of long-acting BedaquilineExerted bactericidal activity for up to 12 weeks.[2][3]

Experimental Protocols

Protocol 1: Synthesis of Bedaquiline from this compound

This protocol describes a key step in the synthesis of Bedaquiline.

Materials:

  • This compound

  • 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one

  • Lithium diisopropylamide (LDA) or Lithium pyrrolidide

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium (B1175870) chloride solution (25% aqueous)

  • Toluene

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, cool a solution of pyrrolidine (B122466) in anhydrous THF to -30°C.

  • Slowly add n-butyl lithium and stir for 30 minutes.

  • Further cool the mixture to -75°C.

  • Slowly add a solution of this compound in anhydrous THF over one hour, maintaining the temperature at -75°C.

  • To the reaction mixture, add a solution of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one in anhydrous THF over a period of two hours at -75°C to -70°C.

  • Stir the reaction mass at this temperature for 30 minutes.

  • Quench the reaction by adding 25% aqueous ammonium chloride solution.

  • Separate the aqueous layer and extract the product with toluene.

  • Concentrate the organic phase under vacuum to obtain racemic Bedaquiline.

  • The desired (1R, 2S) stereoisomer is then isolated via chiral resolution.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the in vitro activity of an antimicrobial agent against Mycobacterium tuberculosis.

Materials:

  • Bedaquiline

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microtiter plates

  • Resazurin (B115843) solution

  • Sterile water

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare a stock solution of Bedaquiline in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the Bedaquiline stock solution in 7H9 broth in a 96-well plate to achieve a range of desired concentrations.

  • Prepare an inoculum of M. tuberculosis and adjust the turbidity to a McFarland standard of 1.0, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the Bedaquiline dilutions. Include a drug-free growth control well and a sterile control well.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24-48 hours.

  • The MIC is defined as the lowest concentration of Bedaquiline that prevents a color change of the resazurin indicator from blue to pink (indicating bacterial growth).

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential toxicity of a compound to mammalian cells.

Materials:

  • Bedaquiline

  • Mammalian cell line (e.g., HepG2, Vero)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Bedaquiline in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of Bedaquiline. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a no-cell control.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Visualizations

Bedaquiline_Synthesis This compound This compound Reaction Reaction This compound->Reaction 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one->Reaction Lithium Pyrrolidide Lithium Pyrrolidide Lithium Pyrrolidide->Reaction Base Racemic Bedaquiline Racemic Bedaquiline Reaction->Racemic Bedaquiline Chiral Resolution Chiral Resolution Racemic Bedaquiline->Chiral Resolution Bedaquiline ((1R, 2S) isomer) Bedaquiline ((1R, 2S) isomer) Chiral Resolution->Bedaquiline ((1R, 2S) isomer)

Caption: Synthesis of Bedaquiline from its key intermediate.

Bedaquiline_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane ATP_synthase ATP Synthase (F1Fo) Proton_Channel Proton Channel Blockage ATP_synthase->Proton_Channel Bedaquiline Bedaquiline Bedaquiline->ATP_synthase Binds to c-subunit ATP_Production ATP Production Inhibition Proton_Channel->ATP_Production Bacterial_Cell_Death Bacterial Cell Death ATP_Production->Bacterial_Cell_Death

Caption: Mechanism of action of Bedaquiline.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC_Assay MIC Determination (vs. M. tuberculosis) Mouse_Model Murine Model of TB Infection MIC_Assay->Mouse_Model Cytotoxicity_Assay Cytotoxicity Assay (vs. Mammalian Cells) Cytotoxicity_Assay->Mouse_Model Efficacy_Study Efficacy Study (CFU reduction, relapse) Mouse_Model->Efficacy_Study Lead_Optimization Lead Optimization Efficacy_Study->Lead_Optimization Compound_Synthesis Bedaquiline Synthesis Compound_Synthesis->MIC_Assay Compound_Synthesis->Cytotoxicity_Assay

Caption: General workflow for anti-tuberculosis drug evaluation.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinoline (B57606) scaffold is a privileged heterocyclic motif prevalent in a vast number of pharmaceuticals, natural products, and functional materials, exhibiting a wide range of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic and medicinal chemistry for the functionalization of the quinoline core.[3][4] These methods offer mild reaction conditions, broad functional group tolerance, and high efficiency, enabling the construction of complex carbon-carbon (C-C) and carbon-heteroatom bonds.[5][6]

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving quinoline derivatives, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between halo-quinolines and various amines.[7] This reaction is fundamental in medicinal chemistry for synthesizing aminoquinoline derivatives, which are common in bioactive compounds.[8] The catalytic cycle generally involves oxidative addition of the haloquinoline to a Pd(0) complex, coordination of the amine, deprotonation by a base, and reductive elimination to yield the product.[5][7][9]

Data Presentation: Buchwald-Hartwig Amination of Haloquinolines

The success of the reaction is highly dependent on the choice of palladium source, ligand, base, and solvent.[7] Below is a summary of typical reaction conditions.

Quinoline SubstrateAminePd Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-8-benzyloxyquinolineN-MethylanilinePd(OAc)₂ (5)RuPhos (L3)NaOtBuToluene (B28343)110-12093[10]
5-Bromo-8-benzyloxyquinoline3-Methoxy-N-methylanilinePd(OAc)₂ (10)RuPhos (L3)NaOtBuToluene140-15087[10]
5-Bromo-8-benzyloxyquinolineDiphenylaminePd(OAc)₂ (10)RuPhos (L3)NaOtBuToluene140-15088[8][10]
6-Bromo-2-chloroquinolineAmmonia (from LHMDS)Pd₂(dba)₃ (2.5)XPhosLHMDSDioxane100High[7]
2-HaloquinolinePrimary/Secondary AminePd(OAc)₂ (1-5)BINAP/DPPFCs₂CO₃Toluene100-110Good[5]
Experimental Protocol: Synthesis of 5-(N-methylanilino)-8-benzyloxyquinoline[10]

Materials:

  • 5-Bromo-8-benzyloxyquinoline (1.0 equiv)

  • N-methylaniline (1.25 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 7.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.25 equiv)

  • Anhydrous Toluene

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-8-benzyloxyquinoline, Pd(OAc)₂, and RuPhos ligand under an inert atmosphere.

  • Add sodium tert-butoxide to the flask.

  • Add anhydrous toluene via syringe, followed by the N-methylaniline.

  • Seal the flask and heat the reaction mixture in an oil bath at 110-120 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the desired product.

  • Characterize the final product using NMR and mass spectrometry.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, coupling a haloquinoline with an organoboron reagent (boronic acid or ester).[11][12] It is widely used to synthesize biaryl compounds, including complex quinoline derivatives for pharmaceutical and materials science applications.[13] The reaction requires a palladium catalyst and a base, and proceeds through a well-established catalytic cycle.[11]

Data Presentation: Suzuki-Miyaura Coupling of Haloquinolines
Quinoline SubstrateBoronic Acid/EsterPd Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-4-iodoquinolinePhenylboronic acidPdCl₂(dppf)dppfNa₂CO₃Toluene/H₂O85N/A[14][15]
Aryl BromidePhenylboronic acidPd(OAc)₂ (0.5)NoneWEBWEBRT95[16]
2-Chloro-3-formyl-quinoline4-Biphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃Toluene/EtOH/H₂O8068[13]
Aryl HalideArylboronic acidPdCl₂(dppf) (10)dppfK₂CO₃DMA150 (MW)Good[15]

*WEB: Water Extract of Banana (a green chemistry medium)

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[15][17]

Materials:

  • Haloquinoline (e.g., 2-chloro-3-formyl-quinoline, 1.0 equiv)

  • Arylboronic acid (e.g., 4-biphenylboronic acid, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 10 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask or pressure vessel, combine the haloquinoline, arylboronic acid, and base.

  • Add the solvent mixture (e.g., a 4:1 mixture of dioxane and water).

  • Sparge the mixture with an inert gas (argon) for 10-15 minutes to degas the solution.

  • Under a positive pressure of argon, add the palladium catalyst to the mixture.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.

  • Monitor the reaction for 4-24 hours until the starting material is consumed (TLC or LC-MS analysis).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired coupled quinoline derivative.

C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a haloquinoline and a terminal alkyne, creating valuable alkynylquinoline structures.[17] These products are important precursors for natural products, pharmaceuticals, and organic materials.[18] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of a base.[14]

Data Presentation: Sonogashira Coupling of Haloquinolines
Quinoline SubstrateTerminal AlkynePd Catalyst (mol%)Cu Co-catalystBaseSolventTemp (°C)Yield (%)Reference
6,7-Dibromoquinoline-5,8-dione (B3062177)PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuIEt₃NTHFRT85[18]
6,7-Dibromoquinoline-5,8-dione1-HexynePd(PPh₃)₂Cl₂ (5)CuIEt₃NTHFRT72[18]
4-(7-chloroquinolin-4-yl)morpholinePhenylacetylenePdCl₂(dppf)NoneK₂CO₃1,4-DioxaneN/A14[19]
2-Bromo-4-iodoquinolineTerminal AlkynePd(0) complexCuIAmine BaseN/AMildGood[14]
Experimental Protocol: Synthesis of 6,7-bis(phenylethynyl)quinoline-5,8-dione[19]

Materials:

  • 6,7-Dibromoquinoline-5,8-dione (1.0 equiv)

  • Phenylacetylene (2.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 5 mol%)

  • Copper(I) iodide (CuI, 2 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Dissolve 6,7-dibromoquinoline-5,8-dione in anhydrous THF in a flask under an inert atmosphere.

  • Add triethylamine, phenylacetylene, CuI, and Pd(PPh₃)₂Cl₂ to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction's progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) (DCM) and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting solid by recrystallization or column chromatography to afford the pure product.

C-C Bond Formation: Heck Reaction

The Heck reaction involves the coupling of a haloquinoline with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base.[20] This reaction is a powerful tool for vinylation of the quinoline core.[21] The process typically involves a Pd(0)/Pd(II) catalytic cycle.[20]

Data Presentation: Heck Reaction of Haloquinolines
Quinoline SubstrateAlkenePd Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
2-IodoanilineMorita-Baylis-Hillman AdductPd(OAc)₂PPh₃DABCOAcetonitrileN/Aup to 84[22]
Quinoline-N-oxideStyrenePd(OAc)₂NoneNone*Toluene12095[23][24]
2-Haloaryl hydroxylamineAllylic SubstratePd(OAc)₂NoneN/AN/AN/AGood[25]

*Reaction proceeds without an external oxidant; the N-oxide acts as an internal oxidant.[23]

Experimental Protocol: Direct Alkenylation of Quinoline-N-oxide[24]

Materials:

  • Quinoline-N-oxide (1.0 equiv)

  • Alkene (e.g., Styrene, 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Anhydrous Toluene

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a sealed reaction tube, add quinoline-N-oxide and Pd(OAc)₂.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene and the alkene (styrene) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-alkenylated quinoline.

Visualizations: Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, from setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Haloquinoline, Coupling Partner, Base, Catalyst, Ligand) glassware Oven-Dry Glassware (Schlenk Flask) assemble Assemble Flask under Inert Atmosphere (Ar/N2) reagents->assemble solvent Prepare Anhydrous Solvent add_solids Add Solid Reagents assemble->add_solids add_liquids Add Solvent & Liquid Reagents add_solids->add_liquids heat Heat to Reaction Temp & Stir add_liquids->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Concentrate & Purify (Column Chromatography) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for Pd-catalyzed cross-coupling.

Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram outlines the key mechanistic steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex R¹-Pd(II)L₂-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination center react1 R¹-X (Haloquinoline) react1->oa_complex react2 R²-B(OR)₂ (Boronic Acid/Ester) react2->trans_complex base Base (e.g., K₂CO₃) base->trans_complex product R¹-R² (Coupled Product) product->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Role of Quinoline Derivatives in Drug Development

Many quinoline derivatives synthesized via cross-coupling are investigated as kinase inhibitors. This diagram shows a simplified signaling pathway where such a compound might act.

Signaling_Pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 Phosphorylates kinase3 Kinase C kinase2->kinase3 Phosphorylates tf Transcription Factor kinase3->tf Activates response Cellular Response (e.g., Proliferation) tf->response inhibitor Synthesized Quinoline Derivative inhibitor->kinase2 Inhibits ATP Binding

Caption: Inhibition of a kinase signaling pathway by a quinoline derivative.

References

Application Notes: Derivatization of 3-Benzyl-6-bromo-2-methoxyquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The starting scaffold, 3-Benzyl-6-bromo-2-methoxyquinoline, offers a strategic platform for chemical modification, particularly at the C-6 position. The presence of a bromine atom allows for versatile derivatization through modern palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for the derivatization of this core structure via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to generate a library of novel compounds. Furthermore, it outlines standard protocols for in vitro biological screening of these derivatives against common cancer cell lines and microbial strains to identify potential therapeutic leads.

Introduction

The development of novel therapeutic agents often relies on the synthesis and screening of compound libraries derived from a common, biologically active scaffold. This compound (CAS 654655-69-3) serves as an excellent starting material for such endeavors. It is a known intermediate in the synthesis of Bedaquiline, a drug used for treating tuberculosis, highlighting the therapeutic potential of its derivatives.

The bromo-substituent at the C-6 position is an ideal handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose due to their functional group tolerance and mild reaction conditions. This note details three key derivatization strategies:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds, creating compounds with rigid structural features.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing the incorporation of a wide range of primary and secondary amines.

The resulting library of compounds can then be subjected to a battery of biological assays to determine their efficacy in relevant disease models.

Derivatization Workflow

The overall strategy involves a parallel synthesis approach to generate a library of diverse compounds from the common quinoline precursor, followed by systematic biological evaluation.

Derivatization_Workflow cluster_derivatization Derivatization (Palladium-Catalyzed Cross-Coupling) cluster_screening Biological Screening start Starting Material This compound suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald library Diverse Compound Library (Novel Quinoline Derivatives) suzuki->library sonogashira->library buchwald->library anticancer Anticancer Assays (e.g., MTT Assay) library->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) library->antimicrobial hit Hit Identification & Lead Optimization anticancer->hit antimicrobial->hit

Caption: General workflow for derivatization and biological screening.

Experimental Protocols: Derivatization

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). All glassware should be oven-dried before use.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an arylboronic acid with the quinoline core.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate (B1210297), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl derivative.

Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Protocol 2: Sonogashira Cross-Coupling

This protocol details the coupling of a terminal alkyne with the quinoline scaffold.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Saturated aq. NH₄Cl, Brine, Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Benzyl-6-bromo-2-methoxyquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and high-yielding method is the nucleophilic aromatic substitution (SNAr) of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860) in methanol (B129727). This reaction typically proceeds under reflux conditions to afford the desired product.

Q2: What are the critical parameters for a high-yield synthesis?

A2: Several factors are crucial for maximizing the yield:

  • Purity of Starting Material: The 3-benzyl-6-bromo-2-chloroquinoline precursor must be of high purity.

  • Quality of Sodium Methoxide: Sodium methoxide is highly sensitive to moisture and carbon dioxide. Use of fresh, dry sodium methoxide is essential for optimal results.

  • Anhydrous Reaction Conditions: The presence of water can lead to the formation of byproducts and decomposition of the base. Therefore, using anhydrous methanol and ensuring all glassware is thoroughly dried is critical.

  • Reaction Temperature and Time: The reaction is typically run at reflux in methanol. Reaction times can vary, but overnight reactions are common to ensure complete conversion.

Q3: How can I purify the final product?

A3: The most common purification methods for this compound are:

  • Recrystallization: This is a highly effective method for purifying the solid product. Suitable solvents include methanol or a mixture of hexane (B92381) and ethyl acetate (B1210297).

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel is a viable option. A common eluent system would be a gradient of ethyl acetate in hexane.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Degraded Sodium Methoxide: The base may have decomposed due to exposure to air and moisture, forming less reactive sodium hydroxide (B78521) and sodium carbonate. 2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 3. Poor Quality Starting Material: Impurities in the 3-benzyl-6-bromo-2-chloroquinoline can interfere with the reaction.1. Use a fresh, unopened container of sodium methoxide or prepare it fresh from sodium metal and anhydrous methanol. Store sodium methoxide under an inert atmosphere. 2. Ensure the reaction is maintained at a steady reflux and consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Purify the starting material by recrystallization or column chromatography before use.
Presence of Starting Material in the Final Product 1. Incomplete Reaction: Insufficient reaction time, temperature, or amount of base.1. Increase the reaction time and ensure a molar excess of sodium methoxide is used. Monitor the reaction by TLC until the starting material spot is no longer visible.
Formation of a White Precipitate that is not the Product 1. Hydrolysis Byproduct: Presence of water in the reaction can lead to the formation of the less soluble 3-benzyl-6-bromo-2-hydroxyquinoline.1. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.
Difficulty in Product Isolation/Purification 1. Oiling Out During Recrystallization: The product may not be crystallizing properly from the chosen solvent. 2. Co-elution of Impurities in Column Chromatography: Impurities may have similar polarity to the product.1. Try a different solvent system for recrystallization. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. 2. Optimize the mobile phase for column chromatography. A shallower solvent gradient or a different solvent system may improve separation.

Experimental Protocols

Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline (Precursor)

This reaction is a Vilsmeier-Haack cyclization of an appropriate N-arylacetamide.

Materials:

  • Substituted N-arylacetamide

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Cool a flask containing DMF to 0 °C.

  • Slowly add POCl3 to the cooled DMF to form the Vilsmeier reagent.

  • Add the N-arylacetamide to the Vilsmeier reagent.

  • Heat the reaction mixture, typically at 80-90 °C, and monitor by TLC.

  • After completion, quench the reaction by pouring it onto ice water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of this compound

Materials:

  • 3-Benzyl-6-bromo-2-chloroquinoline (1 equivalent)

  • Sodium methoxide (typically a 25-30% solution in methanol or solid, molar excess)

  • Anhydrous Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-benzyl-6-bromo-2-chloroquinoline in anhydrous methanol.

  • Add the sodium methoxide solution to the flask.

  • Heat the mixture to reflux and maintain for 8 hours or overnight. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the crude product.

  • Purify the product by recrystallization from methanol.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterRecommended ConditionPotential Impact of Deviation
Starting Material 3-Benzyl-6-bromo-2-chloroquinoline-
Reagent Sodium MethoxideUse of other bases like NaOH or K2CO3 may lead to lower yields or side reactions due to differences in basicity and nucleophilicity.
Solvent Anhydrous MethanolPresence of water will lead to hydrolysis and lower yields.
Temperature Reflux (~65 °C)Lower temperatures will result in significantly slower reaction rates and incomplete conversion.
Reaction Time 8 hours to overnightShorter reaction times may lead to incomplete conversion and a mixture of starting material and product.
Yield Reported up to 96% under optimal conditionsYields will be lower with impure reagents, non-anhydrous conditions, or incomplete reaction.

Visualizations

Troubleshooting common problems in quinoline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of quinolines. Here, you will find detailed troubleshooting guides in a question-and-answer format, comprehensive experimental protocols, and comparative data to optimize your reactions.

General Troubleshooting FAQs

Q1: My quinoline synthesis is resulting in a low yield and a complex mixture of products. What are the general parameters I should investigate?

A1: Low yields and product mixtures are common issues in quinoline synthesis and can often be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Reaction Temperature: Many quinoline syntheses are sensitive to temperature. Deviations can lead to side product formation or decomposition of starting materials and products.[1]

  • Reaction Time: Extended reaction times, particularly at high temperatures, can cause product degradation.[1]

  • Purity of Starting Materials: Impurities in the aniline (B41778), carbonyl compounds, or other reagents can lead to unwanted side reactions.[1][2]

  • Solvent Choice: The polarity and boiling point of the solvent can significantly affect reaction pathways and the solubility of intermediates.[1]

  • Catalyst Activity: Ensure your catalyst is fresh and active, as a deactivated catalyst can result in incomplete reactions or promote alternative pathways.[1]

Skraup Synthesis: Troubleshooting Guide

The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol (B35011), sulfuric acid, and an oxidizing agent. However, it is notoriously exothermic and prone to the formation of byproducts.[3]

Q1: My Skraup reaction is extremely violent and difficult to control. How can I moderate it?

A1: The highly exothermic nature of the Skraup synthesis is a primary safety concern.[3] To control the reaction, consider the following:

  • Use of a Moderating Agent: The addition of ferrous sulfate (B86663) (FeSO₄) is widely used to control the reaction rate. It is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period.[3][4] Boric acid can also be used to achieve a smoother reaction, though it may sometimes result in slightly lower yields.[3]

  • Controlled Reagent Addition: Careful and slow addition of sulfuric acid with efficient stirring and external cooling is crucial for managing the reaction temperature.[3]

  • Gradual Heating: Gently heat the mixture until the reaction begins, at which point the exothermic nature of the reaction should sustain it. If the reaction becomes too vigorous, cooling the flask with a wet towel may be necessary.[3]

Q2: I am getting a very low yield and a significant amount of black, tarry byproducts in my Skraup synthesis. What can I do to improve this?

A2: Low yields and tar formation are common challenges in the Skraup synthesis, often resulting from the polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[3] To minimize tar formation and improve yield:

  • Temperature Control: Avoid localized overheating by ensuring uniform heating and efficient stirring.[3]

  • Use a Moderator: As mentioned above, ferrous sulfate can help control the reaction and reduce tar formation.[3]

  • Anhydrous Conditions: Ensure that the glycerol used is anhydrous, as water can interfere with the dehydration step.[3]

  • Purification: For volatile quinolines, steam distillation is an effective method to separate the product from non-volatile tar.[3][4]

Skraup Synthesis: Quantitative Data
Aniline DerivativeOxidizing AgentModeratorTemperature (°C)Time (h)Yield (%)Reference
AnilineNitrobenzeneFerrous Sulfate145-1706~14-47[5][6]
o-BromoanilineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified~75[4]
o-NitroanilineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified~17[4]
Skraup Synthesis: Experimental Protocol

This protocol is adapted from a procedure in Organic Syntheses.[4]

Materials:

  • Aniline (2.3 moles)

  • Glycerol (c.p., 9.4 moles)

  • Nitrobenzene (1.4 moles)

  • Concentrated Sulfuric Acid (400 cc)

  • Ferrous Sulfate (powdered, crystalline, 80 g)

  • 40% Sodium Hydroxide (B78521) solution

  • Sodium Nitrite

Procedure:

  • Reaction Setup: In a 5-liter round-bottom flask equipped with a wide-bore reflux condenser, add the reagents in the following order: 80 g of powdered ferrous sulfate, 865 g of glycerol, 218 g of aniline, 170 g of nitrobenzene, and 400 cc of concentrated sulfuric acid.

  • Heating: Thoroughly mix the contents. Gently heat the flask with a flame, moving it around the bottom to avoid localized heating. Once the reaction begins (indicated by bubbling), remove the heat. The reaction should proceed vigorously but controllably. If it subsides, apply gentle heat to maintain a brisk reflux.

  • Work-up: After the initial vigorous reaction subsides, continue to heat the mixture under reflux for an additional 3-5 hours. Allow the mixture to cool. Carefully dilute with water and then neutralize with a base (e.g., sodium hydroxide solution) while cooling in an ice bath.[3]

  • Purification: The quinoline product is typically isolated by steam distillation from the reaction mixture. The distillate is then extracted with an organic solvent, dried, and the solvent is removed. Further purification can be achieved by vacuum distillation.[3]

Skraup Synthesis: Troubleshooting Workflow

G start Low Yield or Excessive Tar in Skraup Synthesis check_exotherm Is the reaction too violent? start->check_exotherm add_moderator Add moderator (e.g., FeSO4) check_exotherm->add_moderator Yes check_tar Is there excessive tar formation? check_exotherm->check_tar No control_addition Control H2SO4 addition rate add_moderator->control_addition control_addition->check_tar control_temp Ensure uniform heating and stirring check_tar->control_temp Yes purification Consider purification by steam distillation check_tar->purification No use_anhydrous Use anhydrous glycerol control_temp->use_anhydrous use_anhydrous->purification

Caption: Troubleshooting workflow for low yield and tar formation in Skraup synthesis.

Doebner-von Miller Reaction: Troubleshooting Guide

The Doebner-von Miller reaction is a method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[7][8]

Q1: My Doebner-von Miller reaction is giving a low yield. What are the likely causes?

A1: Low yields in the Doebner-von Miller synthesis can often be attributed to the polymerization of the α,β-unsaturated carbonyl starting material under acidic conditions.[9] To mitigate this, employing a biphasic reaction medium can be beneficial, as it sequesters the carbonyl compound in an organic phase, reducing its tendency to polymerize.[9]

Q2: What are common side products in a Doebner-von Miller reaction and how can I minimize them?

A2: Besides polymerization of the carbonyl compound, other side reactions can occur. One potential side product arises from the reduction of the intermediate Schiff base. The formation of these byproducts suggests that while Schiff base formation is possible, the reaction may preferentially proceed through a Michael addition pathway. Optimizing reaction conditions, such as the choice of acid catalyst and solvent, can help to favor the desired cyclization and aromatization steps.

Doebner-von Miller Reaction: Quantitative Data
Aniline Derivativeα,β-Unsaturated CarbonylCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
AnilineCrotonaldehydeHCl100-1403-1242-89[6]
AnilineAcroleinStrong Acid (in flow reactor)Not specifiedRapidGood to Excellent[5]
Doebner-von Miller Reaction: Experimental Protocol

Materials:

  • Aniline

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

  • Acid catalyst (e.g., concentrated HCl or H₂SO₄)

  • Oxidizing agent (optional, e.g., nitrobenzene)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline in a suitable solvent.

  • Reagent Addition: Slowly add the acid catalyst to the aniline solution with stirring. Then, add the α,β-unsaturated carbonyl compound dropwise. If an external oxidizing agent is used, it can be added at this stage.

  • Heating: Heat the reaction mixture to reflux for the required amount of time (typically 3-12 hours). Monitor the reaction progress by TLC.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a base (e.g., sodium hydroxide solution) while cooling in an ice bath.

  • Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Doebner-von Miller Logical Troubleshooting

G start Low Yield in Doebner-von Miller Reaction check_polymer Is there evidence of carbonyl polymerization? start->check_polymer biphasic_medium Use a biphasic reaction medium check_polymer->biphasic_medium Yes check_side_products Are there significant side products? check_polymer->check_side_products No biphasic_medium->check_side_products optimize_conditions Optimize catalyst, solvent, and temperature check_side_products->optimize_conditions Yes purify Purify crude product check_side_products->purify No optimize_conditions->purify

Caption: Logical troubleshooting for the Doebner-von Miller reaction.

Combes Synthesis: Troubleshooting Guide

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones in the presence of an acid catalyst.[10][11]

Q1: I am getting a mixture of regioisomers in my Combes synthesis when using an unsymmetrical β-diketone. How can I control the regioselectivity?

A1: The formation of regioisomers is a common challenge in the Combes synthesis with unsymmetrical β-diketones. The regioselectivity is influenced by both steric and electronic effects.[11]

  • Steric Effects: Increasing the bulk of the substituents on the diketone can influence the direction of the cyclization.[11]

  • Electronic Effects: The electronic properties of the substituents on the aniline can also direct the cyclization. Methoxy-substituted anilines, for example, can favor the formation of 2-CF₃-quinolines when reacted with a trifluoromethyl-β-diketone.[11]

  • Catalyst: The choice of acid catalyst can also play a role in regioselectivity.

Combes Synthesis: Quantitative Data

Regioselectivity in the Combes synthesis is highly substrate-dependent, and quantitative data is often specific to the particular reactants used. For example, in the synthesis of trifluoromethyl-quinolines, the use of methoxy-substituted anilines leads to the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines result in the 4-CF₃ regioisomer as the major product.[11]

Combes Synthesis: Experimental Protocol

Materials:

  • Aniline

  • β-Diketone (e.g., acetylacetone)

  • Acid catalyst (e.g., concentrated H₂SO₄ or polyphosphoric acid)

Procedure:

  • Condensation: Mix the aniline and the β-diketone. The mixture is often heated to form the enamine intermediate.[12]

  • Cyclization: The crude enamine is added to a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), and heated to induce cyclization.

  • Work-up: The reaction mixture is cooled and carefully poured onto ice. The solution is then neutralized with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the crude product.

  • Purification: The solid product is collected by filtration, washed with water, and purified by recrystallization.

Combes Synthesis Regioselectivity Pathway

G start Aniline + Unsymmetrical β-Diketone path_a Attack at less hindered carbonyl start->path_a path_b Attack at more hindered carbonyl start->path_b product_a Regioisomer A path_a->product_a product_b Regioisomer B path_b->product_b G start Start Friedländer Synthesis mix_reagents Mix 2-aminoaryl ketone/aldehyde, α-methylene carbonyl, and catalyst start->mix_reagents heat Heat reaction mixture (conventional or microwave) mix_reagents->heat monitor Monitor reaction progress (TLC) heat->monitor monitor->heat Incomplete workup Work-up: Quench, extract, and wash monitor->workup Complete purify Purify by chromatography or recrystallization workup->purify product Substituted Quinoline purify->product

References

Technical Support Center: Optimizing Suzuki Coupling for Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki coupling reactions with bromoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during these critical cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no conversion in the Suzuki coupling of bromoquinolines?

A1: Low or no conversion in Suzuki couplings involving bromoquinolines can often be attributed to several key factors:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating prematurely. A common issue with quinoline (B57606) substrates is the potential for the nitrogen atom on the ring to coordinate with the palladium center, which can inhibit the catalytic cycle.

  • Suboptimal Ligand Choice: The steric and electronic properties of the phosphine (B1218219) ligand are crucial. For bromoquinolines, bulky and electron-rich ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Inappropriate Base or Solvent: The base is critical for the activation of the boronic acid to form the boronate species required for transmetalation. If the base is too weak, poorly soluble, or the solvent system does not support the reaction, the catalytic cycle can stall.

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen. Insufficient degassing of solvents and failure to maintain an inert atmosphere (e.g., nitrogen or argon) can lead to rapid catalyst decomposition, often observed as the formation of palladium black.

  • Poor Starting Material Quality: Impurities in the bromoquinoline or degradation of the boronic acid can interfere with the catalyst and inhibit the reaction. Boronic acids, in particular, can degrade over time if not stored properly.

Q2: My reaction starts but then stalls, leaving a significant amount of unreacted starting material. What should I investigate?

A2: A stalled reaction often points to catalyst deactivation or issues with reagent solubility.

  • Catalyst Deactivation: The active Pd(0) species may be precipitating out of the solution as palladium black. This can be triggered by elevated temperatures or the presence of oxygen. Consider using a more robust catalyst system or lowering the reaction temperature.

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.

  • Insolubility: One or more of your starting materials, intermediates, or even the product might be precipitating from the reaction mixture, effectively halting the process. Trying a different solvent system may resolve this issue.

Q3: I'm observing significant side products like homocoupling and protodeboronation. How can I minimize these?

A3: The formation of side products is a common challenge that can often be mitigated by carefully tuning the reaction conditions.

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid or two molecules of the bromoquinoline. It is frequently promoted by the presence of oxygen or high catalyst loadings. To minimize homocoupling, ensure thorough degassing of your reaction mixture and consider slightly reducing the catalyst concentration. The presence of oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in the homocoupling pathway.

  • Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom, often from a water molecule. This reaction is frequently base-catalyzed and can be a significant issue, especially with electron-rich or sterically hindered boronic acids. To reduce protodeboronation, consider using anhydrous conditions or a less aqueous solvent system. The use of potassium trifluoroborate salts in place of boronic acids can also be an effective strategy.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield, a systematic approach to troubleshooting is recommended.

Initial Checks:

  • Inert Atmosphere: Confirm that your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to the degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.

  • Reagent Quality: Verify the purity of your bromoquinoline and boronic acid. Boronic acids can dehydrate to form boroxines, which may affect the reaction rate.

  • Solvent Degassing: Ensure that your solvents are thoroughly degassed before use to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.

Optimization of Key Parameters:

If initial checks do not resolve the low yield, a systematic optimization of the reaction conditions is necessary.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize various reaction conditions that can be optimized for the Suzuki coupling of bromoquinolines.

Table 1: Common Catalyst and Ligand Systems

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄-1 - 5A common starting point, but may not be effective for challenging couplings.
Pd(OAc)₂PPh₃Pd: 1-3, Ligand: 2-6In situ generation of the active catalyst.
Pd₂(dba)₃SPhosPd: 1-2, Ligand: 2-4Highly active system, often successful for difficult couplings.
Pd(dppf)Cl₂-2 - 5A stable and reliable catalyst for a range of Suzuki couplings.
Pd(OAc)₂RuPhosPd: 1-2, Ligand: 2-4A highly active system that can provide high yields where other catalysts fail.

Table 2: Base and Solvent System Selection

BaseSolvent SystemTemperature (°C)Notes
K₂CO₃Toluene / H₂O (4:1)80 - 100Standard conditions, but K₂CO₃ has limited solubility.
K₃PO₄1,4-Dioxane / H₂O (4:1)90 - 110A stronger base than K₂CO₃, often leading to better results. Dioxane is a good solvent for many organic compounds.
Cs₂CO₃1,4-Dioxane / H₂O (4:1)80

Validation & Comparative

Purity Analysis of Synthesized 3-Benzyl-6-bromo-2-methoxyquinoline by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental data and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 3-Benzyl-6-bromo-2-methoxyquinoline, a key intermediate in the synthesis of various bioactive molecules.[1][2][3] This document outlines a detailed experimental protocol, presents a comparative analysis with alternative methods, and provides supporting data in a clear, structured format.

Comparative Analysis of Purity Determination Methods

The selection of an analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the compound, potential impurities, and the desired level of sensitivity and specificity. While HPLC is a widely adopted method for its robustness and versatility, other techniques can provide complementary information.

Analytical Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity (area %), presence of impurities, retention time.High resolution, sensitivity, and reproducibility; suitable for non-volatile and thermally labile compounds.[4][5]Requires a suitable chromophore for UV detection; method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities.High sensitivity and specificity; provides structural information about impurities.Not suitable for non-volatile or thermally unstable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities.[5]Provides detailed structural information; can be used for absolute quantification (qNMR).Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.Elemental composition of the bulk sample.Confirms the empirical formula of the main component.[6]Does not provide information on the nature or quantity of individual impurities.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a robust method for the purity assessment of synthesized this compound using reverse-phase HPLC.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[5]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Synthesized this compound

  • Commercial standard of this compound (≥98% purity)

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 80:20 v/v).[4] Degas the mobile phase before use.

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound commercial standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Sample Solution (1 mg/mL): Prepare the synthesized this compound in the same manner as the standard solution.

  • Working Solutions (100 µg/mL): Dilute 1 mL of the standard and sample stock solutions to 10 mL with the mobile phase in separate volumetric flasks. Filter the working solutions through a 0.45 µm syringe filter before injection.

3. HPLC Method Parameters:

Parameter Condition
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20 v/v)[4]
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL[5]
Column Temperature Ambient
Detection Wavelength 286 nm (optimized for brominated aromatic compounds)[7]
Run Time 15 minutes

4. Data Analysis:

The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential impurities are identified by their retention times. The synthesis of this compound typically involves the reaction of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860) in methanol.[8] Therefore, potential impurities could include the unreacted starting material (3-benzyl-6-bromo-2-chloroquinoline) and other related byproducts.

Hypothetical Purity Assessment Data

The following table presents illustrative data from the HPLC analysis of a synthesized batch of this compound compared to a commercial standard.

Sample Retention Time (min) Peak Area Area (%) Purity (%)
Commercial Standard 8.52185432199.899.8
5.21 (impurity)37120.2
Synthesized Product (Crude) 8.55165432192.192.1
6.89 (impurity 1)987655.5
4.76 (impurity 2)432102.4
Synthesized Product (Purified) 8.53182345699.599.5
6.91 (impurity 1)91230.5

From this hypothetical data, the crude synthesized product has a purity of 92.1%. After purification (e.g., recrystallization), the purity significantly improves to 99.5%, which is comparable to the commercial standard.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Synthesized_Compound Synthesized 3-Benzyl-6-bromo- 2-methoxyquinoline Dissolve_Solvent Dissolve in Methanol Synthesized_Compound->Dissolve_Solvent Commercial_Standard Commercial Standard Commercial_Standard->Dissolve_Solvent Dilute_MP Dilute with Mobile Phase Dissolve_Solvent->Dilute_MP Filter Filter (0.45 µm) Dilute_MP->Filter HPLC_System HPLC System (C18 Column) Filter->HPLC_System Detection UV Detection (286 nm) HPLC_System->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc

Caption: Workflow for HPLC Purity Analysis.

Signaling_Pathway cluster_synthesis Synthesis cluster_product Product Mixture cluster_analysis Purity Analysis Starting_Material 3-Benzyl-6-bromo- 2-chloroquinoline Target_Compound 3-Benzyl-6-bromo- 2-methoxyquinoline Starting_Material->Target_Compound Impurity_A Unreacted Starting Material Starting_Material->Impurity_A Reagents Sodium Methoxide, Methanol Reagents->Target_Compound Impurity_B Other Byproducts Reagents->Impurity_B HPLC HPLC Target_Compound->HPLC GCMS GC-MS Target_Compound->GCMS NMR NMR Target_Compound->NMR Impurity_A->HPLC Impurity_B->HPLC

Caption: Logical Relationship in Purity Analysis.

References

Comparative Guide to the Validation of Analytical Methods for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of quinoline (B57606) derivatives is paramount. These compounds are significant in medicinal chemistry due to their wide range of biological activities, including anticancer and antimalarial properties. This guide provides an objective comparison of common analytical techniques for the quantification and characterization of quinoline derivatives, with a focus on method validation to ensure data integrity and reliability.

Comparison of Analytical Techniques

The choice of an analytical method for quinoline derivatives depends on several factors, including the analyte's properties (e.g., volatility, polarity), the complexity of the sample matrix, and the specific goals of the analysis, such as quantification or structural elucidation. The most frequently employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods like Nuclear Magnetic Resonance (NMR).

  • High-Performance Liquid Chromatography (HPLC) is highly versatile and widely used for the routine quantification of non-volatile or thermally sensitive quinoline derivatives in pharmaceutical formulations and biological matrices. Paired with a UV-Vis detector, it offers a robust and reliable method for assay and impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile or semi-volatile quinoline derivatives. It combines the powerful separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it suitable for identifying and quantifying trace levels of quinolines in complex mixtures, such as environmental or textile samples.

  • Spectroscopic Methods (NMR, FT-IR) , particularly Nuclear Magnetic Resonance (NMR), are unparalleled for the structural elucidation of newly synthesized quinoline derivatives. While quantitative NMR (qNMR) can be used for concentration determination, ¹H and ¹³C NMR are primarily used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the carbon-hydrogen framework.

Data Presentation: Performance Characteristics

The validation of an analytical method involves demonstrating that it is suitable for its intended purpose. Key performance parameters are summarized below for HPLC and GC-MS methods based on published data.

Table 1: Performance Characteristics of HPLC-UV Methods for Quinoline Derivative Analysis
Analyte / MatrixLinearity RangeCorrelation Coefficient (r²)LODAccuracy (% Recovery)Precision (% RSD)Reference
General HPLC-UVN/A>0.9990.1 - 1.0 µg/mL98% - 102%< 2%
LMP776 (indenoisoquinoline)0.25–0.75 mg/mL0.99990.13 µg/mL98.6–100.4%≤ 1.4%
MMQMTA (triazole derivative)4 - 24 ppm0.9998N/A98.69 - 101.19%< 2%
Quinoline in Textiles0.1 - 20 µg/mL0.99990.1 µg/mL90.6–98.9%0.40–2.14%
Table 2: Performance Characteristics of GC-MS Methods for Quinoline Derivative Analysis
Analyte / MatrixLinearity RangeCorrelation Coefficient (r²)LODAccuracy (% Recovery)Precision (% RSD)Reference
Quinoline in Textiles0.1 - 1.0 mg/L0.99980.1 mg/kg82.9% - 92.0%1.4% - 3.8%

Experimental Protocols

Detailed and standardized protocols are crucial for achieving reproducible and validatable analytical results.

Protocol 1: Reversed-Phase HPLC Method for Quantitative Analysis

This protocol is a representative example for the quantitative analysis of a quinoline derivative in a pharmaceutical formulation.

  • Chromatographic System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: HYPERSIL RP C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water in a ratio of 80:20 (v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 20 µL.

  • **Column

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.